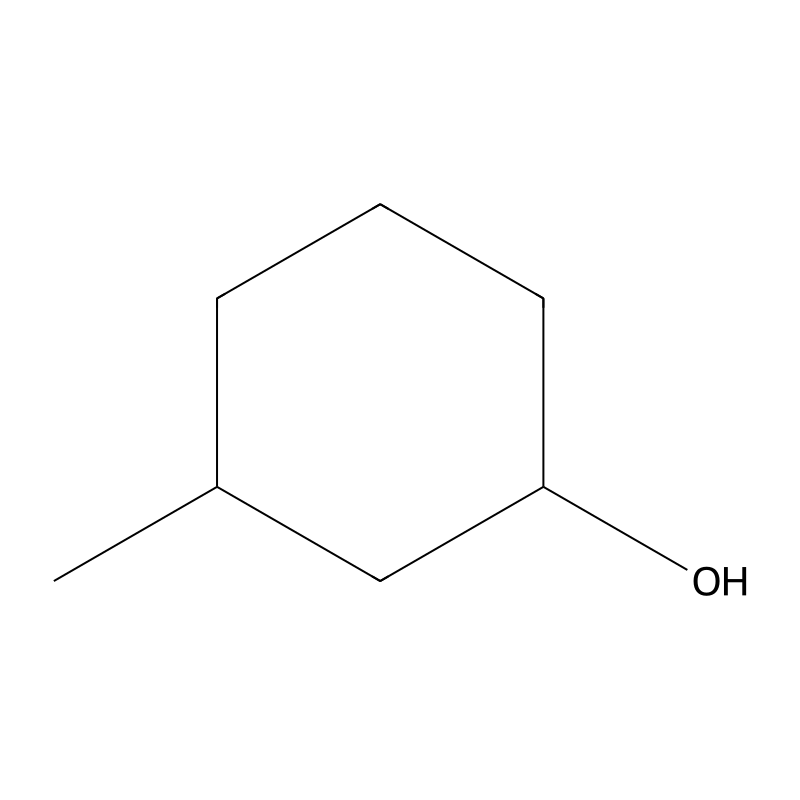

3-Methylcyclohexanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Organic Synthesis:

-Methylcyclohexanol, existing in both cis and trans isomers, finds application as an intermediate in various organic syntheses. Its cyclohexane ring structure and the presence of the hydroxyl group make it a versatile starting material for diverse chemical transformations. These include reactions like:

- Esterification: To form esters, which are important functional groups in pharmaceuticals, fragrances, and other applications .

- Oxidation: To generate ketones or aldehydes, used in the production of various organic compounds .

- Alkylation: To introduce additional carbon chains, modifying the molecule's properties and functionalities .

The specific isomer used (cis or trans) can influence the outcome of the synthesis due to their different spatial arrangements .

Proteomics Research:

The cis isomer of 3-methylcyclohexanol plays a role in proteomics research, specifically in protein denaturation and solubilization. It disrupts protein structures, allowing researchers to study individual proteins or protein complexes isolated from complex mixtures . This application is crucial for understanding protein function and interactions within biological systems.

Potential Future Applications:

Ongoing research explores the potential of 3-methylcyclohexanol in various applications beyond its current uses. These include:

- Biofuel production: As a potential precursor for renewable biofuels, contributing to the development of sustainable energy sources .

- Development of new materials: With its unique chemical properties, 3-methylcyclohexanol might contribute to the creation of novel materials with desired functionalities.

3-Methylcyclohexanol is an organic compound with the molecular formula and a molecular weight of approximately 114.19 g/mol. It exists in two stereoisomeric forms: cis-3-methylcyclohexanol and trans-3-methylcyclohexanol, which differ in the spatial arrangement of their atoms. The compound is typically a colorless to pale yellow liquid with a characteristic musty odor reminiscent of rum or fruit . Its melting point is around °C for the cis-isomer, while the boiling point ranges from 162 °C to 164 °C .

- Dehydration: When heated, it can lose water to form alkenes.

- Oxidation: It can be oxidized to form ketones or aldehydes depending on the reaction conditions.

- Esterification: Reacts with acids to form esters.

Thermodynamic studies indicate that the enthalpy of reaction for various transformations involving 3-methylcyclohexanol is well-documented, with specific values reported for both gas and liquid phases .

3-Methylcyclohexanol can be synthesized through several methods:

- Hydrogenation of 3-Methylcyclohexanone: This reaction involves the addition of hydrogen to the carbonyl group of 3-methylcyclohexanone in the presence of a catalyst.

- Reduction of Methylcyclohexene: Using reducing agents like lithium aluminum hydride can convert methylcyclohexene to 3-methylcyclohexanol.

- Alkylation Reactions: Alkylating cyclohexanol with methyl iodide under basic conditions can yield 3-methylcyclohexanol.

Each method may yield different proportions of cis and trans isomers, influencing the choice of synthesis based on desired properties .

3-Methylcyclohexanol finds use in various applications:

- Flavoring Agent: Used in food products for its pleasant aroma.

- Fragrance Component: Incorporated into perfumes and cosmetics due to its characteristic scent.

- Solvent: Utilized as a solvent in chemical processes due to its moderate polarity and low volatility.

Its unique properties make it valuable in both industrial and consumer product formulations.

3-Methylcyclohexanol shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

| Compound | Molecular Formula | Boiling Point (°C) | Melting Point (°C) | Unique Features |

|---|---|---|---|---|

| 1-Methylcyclopentanol | C6H12O | 112 | -20 | Smaller ring structure; lower BP/MP |

| Cyclohexanol | C6H12O | 161 | -12 | Lacks methyl group; simpler structure |

| 2-Methylcyclohexanol | C7H14O | 162 | -10 | Different methyl position; similar BP |

| cis-3-Methylcyclohexanol | C7H14O | 173 | -5.5 | Specific stereochemistry |

| trans-3-Methylcyclohexanol | C7H14O | 168-169 | -5.0 | Specific stereochemistry |

The presence of the methyl group at the third carbon distinguishes it from other cycloalcohols, giving it unique chemical reactivity and sensory properties.

Physical Description

XLogP3

Boiling Point

Flash Point

Density

Melting Point

GHS Hazard Statements

H332 (95%): Harmful if inhaled [Warning Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant